![molecular formula C16H24N2O B13223743 2-methyl-N-(4-methylpiperidin-3-yl)-2-phenylpropanamide](/img/structure/B13223743.png)
2-methyl-N-(4-methylpiperidin-3-yl)-2-phenylpropanamide
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Overview
Description
2-methyl-N-(4-methylpiperidin-3-yl)-2-phenylpropanamide is a chemical compound with the molecular formula C10H20N2O. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-methylpiperidin-3-yl)-2-phenylpropanamide involves several steps. One common method includes the reaction of 2-methylpropanamide with 4-methylpiperidine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(4-methylpiperidin-3-yl)-2-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-methyl-N-(4-methylpiperidin-3-yl)-2-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its potential effects on cellular processes and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and interactions with pharmaceutical compounds.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-(4-methylpiperidin-3-yl)-2-phenylpropanamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylpiperidin-3-yl)-2-phenylpropanamide
- 2-methyl-N-(3-piperidinyl)-2-phenylpropanamide
- N-(4-methylpiperidin-3-yl)-2-phenylacetamide
Uniqueness
2-methyl-N-(4-methylpiperidin-3-yl)-2-phenylpropanamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its unique combination of functional groups allows it to interact with specific molecular targets, making it valuable for various research applications .
Biological Activity
2-Methyl-N-(4-methylpiperidin-3-yl)-2-phenylpropanamide is a compound of interest due to its potential therapeutic applications, particularly in the realm of pain management and neuromodulation. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily linked to its interaction with specific receptors and enzymes in the nervous system. It is hypothesized to act as an antagonist at the transient receptor potential vanilloid 1 (TRPV1) receptor, which plays a crucial role in pain signaling pathways. The presence of the piperidine moiety enhances its binding affinity to TRPV1, contributing to its analgesic properties .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is vital for optimizing its efficacy:
Structural Feature | Impact on Activity |
---|---|
Piperidine Ring | Increases binding affinity to TRPV1 |
Phenyl Group | Contributes to hydrophobic interactions with receptor sites |
Methyl Substituents | Modulate lipophilicity and receptor selectivity |
Research indicates that modifications to these structural components can significantly alter the potency and selectivity of the compound against TRPV1 .
Biological Activity and Case Studies
Several studies have highlighted the biological activity of this compound:
- Analgesic Properties : In a neuropathic pain model, compounds structurally related to this compound demonstrated significant analgesic effects, with some derivatives showing enhanced potency compared to traditional analgesics like morphine .
- TRPV1 Antagonism : A study reported that analogs of this compound exhibited high binding affinity and antagonistic activity towards TRPV1, with IC50 values significantly lower than those of parent compounds. This suggests a promising role in managing pain without the severe side effects associated with opioids .
- Neuroprotective Effects : Preliminary investigations suggest that this compound may also have neuroprotective effects, potentially mitigating neurodegenerative processes through modulation of neurotransmitter systems .
Research Findings
Recent research has focused on elucidating the pharmacological profile of this compound:
- Binding Studies : Molecular docking studies have confirmed that the compound binds effectively to TRPV1, establishing critical interactions that enhance its antagonistic properties .
- Efficacy in Animal Models : In vivo studies have shown that administration of this compound leads to a significant reduction in pain responses in animal models, suggesting its potential as a therapeutic agent for chronic pain conditions .
Properties
Molecular Formula |
C16H24N2O |
---|---|
Molecular Weight |
260.37 g/mol |
IUPAC Name |
2-methyl-N-(4-methylpiperidin-3-yl)-2-phenylpropanamide |
InChI |
InChI=1S/C16H24N2O/c1-12-9-10-17-11-14(12)18-15(19)16(2,3)13-7-5-4-6-8-13/h4-8,12,14,17H,9-11H2,1-3H3,(H,18,19) |
InChI Key |
JIXLAORMPMONRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNCC1NC(=O)C(C)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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